Cas no 60758-43-2 (2,2-difluoro-3-butenoic acid ethyl ester)
2,2-difluoro-3-butenoic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-3-butenoic acid ethyl ester
- 2,2-Difluoro-but-3-enoic acid ethyl ester
- DTXCID701692338
- OVWQFUKZGPMXAF-UHFFFAOYSA-N
- G88353
- ethyl 2,2-difluorobut-3-enoate
- DTXSID901261644
- 60758-43-2
- 3-Butenoic acid, 2,2-difluoro-, ethyl ester
- KCA75843
- EN300-6745568
- 890-820-2
- SCHEMBL7787921
-
- Inchi: 1S/C6H8F2O2/c1-3-6(7,8)5(9)10-4-2/h3H,1,4H2,2H3
- InChI Key: OVWQFUKZGPMXAF-UHFFFAOYSA-N
- SMILES: FC(C=C)(C(=O)OCC)F
Computed Properties
- Exact Mass: 150.04923582g/mol
- Monoisotopic Mass: 150.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26.3Ų
2,2-difluoro-3-butenoic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10316-5g |
ethyl 2,2-difluorobut-3-enoate |
60758-43-2 | 95% | 5g |
$2850 | 2023-09-07 | |
| Enamine | EN300-6745568-0.05g |
ethyl 2,2-difluorobut-3-enoate |
60758-43-2 | 95% | 0.05g |
$252.0 | 2023-05-30 | |
| Enamine | EN300-6745568-0.1g |
ethyl 2,2-difluorobut-3-enoate |
60758-43-2 | 95% | 0.1g |
$376.0 | 2023-05-30 | |
| Enamine | EN300-6745568-0.25g |
ethyl 2,2-difluorobut-3-enoate |
60758-43-2 | 95% | 0.25g |
$538.0 | 2023-05-30 | |
| Enamine | EN300-6745568-0.5g |
ethyl 2,2-difluorobut-3-enoate |
60758-43-2 | 95% | 0.5g |
$847.0 | 2023-05-30 | |
| Enamine | EN300-6745568-1.0g |
ethyl 2,2-difluorobut-3-enoate |
60758-43-2 | 95% | 1g |
$1086.0 | 2023-05-30 | |
| Enamine | EN300-6745568-2.5g |
ethyl 2,2-difluorobut-3-enoate |
60758-43-2 | 95% | 2.5g |
$2127.0 | 2023-05-30 | |
| Enamine | EN300-6745568-5.0g |
ethyl 2,2-difluorobut-3-enoate |
60758-43-2 | 95% | 5g |
$3147.0 | 2023-05-30 | |
| Enamine | EN300-6745568-10.0g |
ethyl 2,2-difluorobut-3-enoate |
60758-43-2 | 95% | 10g |
$4667.0 | 2023-05-30 | |
| 1PlusChem | 1P01R99K-50mg |
3-Butenoic acid, 2,2-difluoro-, ethyl ester |
60758-43-2 | 95% | 50mg |
$363.00 | 2024-04-22 |
2,2-difluoro-3-butenoic acid ethyl ester Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2,2-difluoro-3-butenoic acid ethyl ester
2,2-Difluoro-3-butenoic acid ethyl ester (CAS No: 60758-43-2)
2,2-Difluoro-3-butenoic acid ethyl ester is a fluorinated organic compound with the CAS registry number 60758-43-2. This compound belongs to the class of esters and is characterized by its unique structure, which includes a fluorine-substituted butenoic acid moiety. The presence of two fluorine atoms at the 2-position of the butenoic acid group imparts distinct chemical and physical properties to this compound, making it a valuable intermediate in various organic synthesis reactions.
The molecular formula of 2,2-difluoro-3-butenoic acid ethyl ester is C₆H₇F₂O₂, and its molecular weight is approximately 156.14 g/mol. The compound exists as a colorless liquid under standard conditions and has a boiling point of around 115°C at 760 mmHg. Its density is about 1.18 g/cm³, and it is slightly soluble in water but highly soluble in organic solvents such as dichloromethane and diethyl ether.
Recent studies have highlighted the importance of fluorinated compounds like 2,2-difluoro-3-butenoic acid ethyl ester in the development of novel pharmaceuticals. Fluorine substitution in organic molecules is known to enhance lipophilicity, improve metabolic stability, and increase bioavailability, all of which are critical factors in drug design. For instance, researchers have explored the use of this compound as an intermediate in the synthesis of fluorinated antibiotics and anti-inflammatory agents, where its reactivity and selectivity play pivotal roles.
In addition to its pharmaceutical applications, 2,2-difluoro-3-butenoic acid ethyl ester has found utility in the field of materials science. Its ability to undergo various types of polymerization reactions makes it a promising candidate for the development of advanced polymers with tailored properties. Recent advancements in click chemistry have further expanded its potential applications, particularly in the synthesis of biodegradable polymers for biomedical applications.
The synthesis of 2,2-difluoro-3-butenoic acid ethyl ester typically involves multi-step reactions that include fluorination and esterification processes. One common approach involves the reaction of fluorinated alkenes with carboxylic acids under specific catalytic conditions to form the desired ester. The optimization of these reaction conditions has been a focus of recent research efforts, with studies aiming to improve yield and selectivity while minimizing environmental impact.
From an environmental perspective, understanding the fate and transport of 2,2-difluoro-3-butenoic acid ethyl ester in natural systems is crucial. Recent studies have investigated its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation into less toxic byproducts under certain microbial activities. These findings are significant for assessing its environmental safety and guiding its responsible use in industrial applications.
In conclusion, 2,2-difluoro-3-butenoic acid ethyl ester (CAS No: 60758-43-2) is a versatile compound with a wide range of applications across various scientific disciplines. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its potential uses and environmental behavior, this compound is poised to play an increasingly important role in both academic and industrial settings.
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